Ethyl 2-[(3-methylbenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(3-methylbenzoyl)amino]acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a 3-methylbenzoyl group attached to an amino acid derivative.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Ethyl 2-[(3-methylbenzoyl)amino]acetate is likely to interact with its targets through a variety of mechanisms. For instance, it may bind to the active sites of enzymes, altering their conformation and thus their activity
Biochemical Pathways
The compound is known to undergo Co/Mn mediated oxidative coupling reaction with various indole derivatives . This suggests that it may be involved in the modification of indole derivatives, potentially affecting biochemical pathways related to these molecules .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
The compound’s interactions with its targets and involvement in biochemical pathways suggest that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant in stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation . This suggests that Ethyl 2-[(3-methylbenzoyl)amino]acetate may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to be involved in the Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methylbenzoyl)amino]acetate typically involves the reaction of ethyl glycinate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methylbenzoyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Yields 3-methylbenzoic acid and ethanol.
Reduction: Produces the corresponding amine derivative.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(3-methylbenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methylbenzoyl)acetate
- Ethyl 3-(2-methylphenyl)-3-oxopropanoate
- Ethyl o-methylbenzoylacetate
- Ethyl o-toluoylacetate
Uniqueness
Ethyl 2-[(3-methylbenzoyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester group and a 3-methylbenzoyl group attached to an amino acid derivative sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(3-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJZABVHWZXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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